molecular formula C7H5FN2O B2440560 5-Fluoro-4-methoxypicolinonitrile CAS No. 1427417-59-1

5-Fluoro-4-methoxypicolinonitrile

Cat. No.: B2440560
CAS No.: 1427417-59-1
M. Wt: 152.128
InChI Key: XRAAKYZYTBLTJK-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxypicolinonitrile: is a heterocyclic aromatic compound with the molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 4-position, and a nitrile group at the 2-position of the pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methoxypicolinonitrile typically involves multi-step reactions. One common method includes the use of potassium carbonate and N,N-dimethylformamide at 20°C for 2 hours, followed by the addition of 1,1’-bis(diphenylphosphino)ferrocene and tris(dibenzylideneacetone)dipalladium in N,N-dimethylformamide under an inert atmosphere at 150°C for 3 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-methoxypicolinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

5-Fluoro-4-methoxypicolinonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The specific mechanism of action for 5-Fluoro-4-methoxypicolinonitrile is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Uniqueness: 5-Fluoro-4-methoxypicolinonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-fluoro-4-methoxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAAKYZYTBLTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427417-59-1
Record name 5-fluoro-4-methoxypyridine-2-carbonitrile
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